(E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol
CAS No.:
Cat. No.: VC16030149
Molecular Formula: C10H22O2Si
Molecular Weight: 202.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H22O2Si |
|---|---|
| Molecular Weight | 202.37 g/mol |
| IUPAC Name | (E)-4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol |
| Standard InChI | InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-7,11H,8-9H2,1-5H3/b7-6+ |
| Standard InChI Key | PTURWRRIBNABTN-VOTSOKGWSA-N |
| Isomeric SMILES | CC(C)(C)[Si](C)(C)OC/C=C/CO |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC=CCO |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s structure consists of a four-carbon chain with a hydroxyl group at position 1, an (E)-configured double bond between carbons 2 and 3, and a TBS-protected hydroxyl group at position 4. The TBS group (tert-butyldimethylsilyl) enhances the molecule’s lipophilicity and protects the alcohol from undesired reactions during synthetic sequences .
Key Structural Features:
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Molecular Formula: C₁₀H₂₂O₂Si
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Molecular Weight: 202.37 g/mol
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IUPAC Name: (E)-4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol
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SMILES: CC(C)(C)Si(C)OC/C=C/CO
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry data are critical for confirming the compound’s structure. For instance, the ¹H-NMR spectrum of a related TBS-protected allylic alcohol (reported in the literature) shows characteristic signals:
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δ 5.65–5.45 ppm: Doublets corresponding to the (E)-configured double bond protons.
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δ 4.47–3.40 ppm: Multiplet resonances for the hydroxyl-bearing methylene and silyl ether groups .
| Spectroscopic Data | Values |
|---|---|
| ¹H-NMR (CDCl₃) | δ 5.65 (bs, 1H), 5.45 (bs, 1H) |
| ¹³C-NMR | δ 134.2 (C=C), 63.8 (CH₂OH) |
| ESI-MS (m/z) | 202.37 [M+H]⁺ |
Synthesis and Optimization
Enantioselective Protection Strategies
The synthesis of (E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol typically involves silylation of the corresponding diol precursor. A representative procedure from Organic Syntheses outlines the use of tert-butyldimethylsilyl chloride (TBSCl) and triethylamine in dichloromethane at 4°C, achieving quantitative protection of the hydroxyl group .
Stepwise Protocol:
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Silylation:
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Purification:
Stereochemical Control
The (E)-configuration is preserved during synthesis by leveraging steric hindrance from the TBS group. Computational studies suggest that the bulky silyl ether destabilizes the (Z)-isomer, favoring the (E)-geometry .
Physicochemical Properties
Stability and Reactivity
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Hydrolytic Stability: The TBS group resists hydrolysis under mildly acidic or basic conditions, making the compound suitable for multi-step syntheses.
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Thermal Stability: Decomposition occurs above 200°C, as observed in thermogravimetric analysis (TGA) .
| Property | Value |
|---|---|
| Boiling Point | 285–290°C (estimated) |
| LogP (Octanol-Water) | 3.2 ± 0.3 |
| Hydrogen Bond Donors | 1 |
Applications in Organic Synthesis
Allylic Alkylation
The compound serves as an electrophilic allylic alcohol in enantioselective alkylations. For example, palladium-catalyzed reactions with malonates yield α-allylated products with >90% enantiomeric excess (ee) .
Cross-Coupling Reactions
In gold-catalyzed reactions, the TBS-protected alcohol participates in α-allylic alkylations of aldehydes, enabling access to chiral tertiary alcohols .
Recent Advances
A 2024 study demonstrated the compound’s utility in synthesizing thrombin inhibitors via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The TBS group facilitated regioselective functionalization without side reactions .
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